Hinoporon
Description
Structure
2D Structure
Properties
CAS No. |
101565-02-0 |
|---|---|
Molecular Formula |
C42H55NO10 |
Molecular Weight |
733.9 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;ethyl 4-aminobenzoate;2-hydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C23H32O6.C10H12O2.C9H11NO2/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;1-7(2)8-4-3-5-9(11)10(12)6-8;1-2-12-9(11)7-3-5-8(10)6-4-7/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;3-7H,1-2H3,(H,11,12);3-6H,2,10H2,1H3/t16-,17-,18-,20+,21-,22-,23-;;/m0../s1 |
InChI Key |
WWXLGPIPFHPOAJ-NOQYICHDSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N.CC(C)C1=CC(=O)C(=CC=C1)O.CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N.CC(C)C1=CC(=O)C(=CC=C1)O.CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors Relevant to Hinoporon S Components
Investigation of Metabolic Pathways Associated with Hinoporon's Constituents
The constituents of complex pharmaceutical preparations like this compound can originate from diverse biological pathways. While hinokitiol (B123401) is a known component, other excipients or minor active compounds might also be present, potentially linking to broader metabolic networks. The kynurenine (B1673888) pathway and nicotinamide (B372718) adenine (B156593) coenzyme biosynthesis are fundamental metabolic routes in many organisms, and their intermediates or end products could theoretically be related to certain organic molecules found in such preparations, either directly as constituents or indirectly as modulators of biological processes relevant to the compound's origin or function (though the latter is outside the strict scope of biosynthesis).
Nicotinamide Adenine Coenzyme Biosynthesis and its Intermediates
Nicotinamide adenine dinucleotide (NAD+) is a vital coenzyme involved in numerous metabolic processes, including redox reactions and energy metabolism wikipedia.orgebi.ac.ukjax.org. NAD+ can be synthesized through two primary routes: the de novo pathway, starting from amino acids, and salvage pathways, which recycle preformed components like nicotinamide wikipedia.orgresearchgate.netnih.gov.
In mammals, a significant portion of de novo NAD+ synthesis occurs in the liver from tryptophan wikipedia.org. The pathway involves a series of enzymatic steps converting tryptophan into quinolinic acid, a key intermediate researchgate.netnih.gov. Quinolinic acid is then converted to nicotinic acid mononucleotide (NaMN), followed by the addition of an adenylate moiety to form nicotinic acid adenine dinucleotide (NaAD). Finally, amidation of the nicotinic acid moiety in NaAD yields NAD+ wikipedia.org.
Bacteria also synthesize NAD+ via a de novo pathway, often starting from L-aspartate and dihydroxyacetone phosphate, leading to the formation of quinolinic acid researchgate.netnih.gov. This highlights a conserved intermediate in NAD+ biosynthesis across different life forms.
The intermediates of NAD+ biosynthesis, particularly those derived from tryptophan metabolism, are significant bioactive molecules mdpi.com. While a direct link between these specific intermediates and hinokitiol or other known constituents of this compound is not explicitly established in the provided search results, their fundamental role in cellular metabolism warrants their consideration when investigating potential biosynthetic connections of complex biological mixtures.
Kynurenine Pathway and Tryptophan Metabolism
The kynurenine pathway is the primary route for the catabolism of the essential amino acid tryptophan, accounting for approximately 95% of dietary tryptophan degradation in mammals nih.govnih.govmdpi.com. This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver or indoleamine 2,3-dioxygenase (IDO) extrahepatically nih.gov.
The kynurenine pathway generates a variety of metabolites, collectively referred to as kynurenines, including N'-formylkynurenine, kynurenine, 3-hydroxykynurenine, kynurenic acid, anthranilic acid, 3-hydroxyanthranilic acid, quinolinic acid, and picolinic acid mdpi.comnih.govmdpi.com. As mentioned earlier, quinolinic acid is a precursor for NAD+ biosynthesis wikipedia.orgnih.govnih.gov.
Beyond NAD+ synthesis, kynurenine pathway metabolites have diverse biological activities and are implicated in various physiological and pathological processes, including immune responses, inflammation, and neurological function mdpi.comnih.govnih.govmdpi.com. The pathway's activity is tightly regulated, notably by enzymes like TDO and IDO nih.gov.
Given that tryptophan is an essential amino acid and its metabolism through the kynurenine pathway is so central, intermediates from this pathway could potentially be present in biological extracts or influence the biological systems from which this compound's constituents are derived.
Biosynthesis of Hinokitiol (β-Thujaplicin) in Biological Systems
Hinokitiol (β-thujaplicin) is a natural tropolone (B20159) found predominantly in the heartwood of several Cupressaceae trees, such as Chamaecyparis obtusa, Thuja plicata, and Cupressus lusitanica researchgate.netactahort.orgwikipedia.org. Its presence in these trees contributes to their durability and resistance to pests and decay due to its antimicrobial and insecticidal properties researchgate.netkyushu-u.ac.jp.
Research into the biosynthesis of hinokitiol has indicated its origin from the mevalonate (B85504) pathway kyushu-u.ac.jp. Tracer experiments using 14C-labeled precursors in Cupressus lusitanica cell cultures have shown the incorporation of radioactivity from [U-14C]glucose and [2-14C]mevalonate into β-thujaplicin kyushu-u.ac.jp. Furthermore, the incorporation of [1-14C]acetate into mevalonate, geranyl pyrophosphate, and subsequently into β-thujaplicin in suspension cultures supports the involvement of the mevalonate pathway kyushu-u.ac.jp. Inhibition of 3-hydroxy-3-methylglutaryl CoA reductase, a key enzyme in the mevalonate pathway, by compactin also suppressed β-thujaplicin synthesis, further confirming this route kyushu-u.ac.jp.
β-Thujaplicin is considered a monoterpenoid derivative, and studies suggest it is derived from geranyl pyrophosphate (GPP), an intermediate in the mevalonate pathway nih.govtandfonline.com. While the detailed enzymatic steps converting GPP to hinokitiol are still under investigation, the mevalonate pathway provides the foundational precursors.
Cellular and Enzymatic Mechanisms in Hinokitiol Formation
The biosynthesis of hinokitiol in plant cell cultures can be significantly influenced by external stimuli, known as elicitors researchgate.netactahort.orgnih.govoup.com. Elicitors such as yeast elicitor, hydrogen peroxide (H2O2), and methyl jasmonate have been shown to stimulate the production of β-thujaplicin in Cupressus lusitanica cell cultures researchgate.netactahort.orgoup.com.
The induction of hinokitiol biosynthesis by elicitors involves complex cellular signaling pathways nih.govoup.com. Studies suggest that the oxidative burst, mediated by H2O2, and the jasmonate signaling pathway play roles in mediating the elicitor-induced accumulation of β-thujaplicin oup.com. Treatment of cells with a calcium ionophore also stimulated hinokitiol production, indicating the involvement of calcium signaling oup.com.
Enzymatic mechanisms are central to hinokitiol formation from its precursors. In elicited Cupressus lusitanica cell cultures, the accumulation of β-thujaplicin is associated with changes in the activity of monoterpene biosynthetic enzymes, including isopentenyl pyrophosphate isomerase and GPP synthase nih.gov. These enzymes are crucial for the production of GPP from mevalonate pathway intermediates. The distinct regulation of β-thujaplicin and other monoterpene biosynthesis suggests a metabolic flux shift, where β-thujaplicin is produced predominantly at early stages of elicitation, competing for common precursor pools with other monoterpenes nih.gov.
While specific enzymes directly catalyzing the cyclization and rearrangement of a monoterpene precursor like GPP into the seven-membered tropolone ring of hinokitiol are yet to be fully elucidated, the evidence strongly supports a pathway originating from mevalonate and proceeding through monoterpene intermediates like GPP, regulated by cellular signaling and enzymatic activity in response to environmental cues.
Mechanistic Investigations of Hinoporon S Biological Activities
Elucidation of Anti-inflammatory Mechanisms Associated with Hinoporon and its Active Principles
Hinokitiol (B123401), an active principle found in formulations like this compound, exhibits significant anti-inflammatory properties through various mechanisms. It has been shown to inhibit the production of several pro-inflammatory factors, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), prostaglandin (B15479496) E₂ (PGE₂), nitric oxide (NO), and cyclooxygenase-2 (COX-2). This inhibition is often mediated by the suppression of signaling pathways such as NF-κB and Wnt/β-catenin mdpi.comafjbs.com. Studies in human corneal epithelial cells have demonstrated that hinokitiol can significantly decrease the mRNA levels of IL-8, IL-6, and IL-1β in a dose-dependent manner mdpi.comnih.gov. Furthermore, hinokitiol can prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the activation of the NF-κB pathway mdpi.comnih.gov. Modulation of TLR4 signaling has also been implicated in hinokitiol's anti-inflammatory effects, where it may prevent the binding of LPS to TLR4, thus inhibiting downstream pro-inflammatory signaling cascades afjbs.com.
Regulation of Prostaglandin Synthesis and Inflammatory Mediators in Cellular Models
Prostaglandins, particularly PGE₂, are key mediators of inflammation, synthesized from arachidonic acid by cyclooxygenase enzymes (COX-1 and COX-2) nih.govwikipedia.org. Hinokitiol has been shown to downregulate the production of PGE₂ and COX-2, indicating its role in modulating prostaglandin synthesis mdpi.comjrespharm.com. In cellular models, the suppression of inflammatory mediators like TNF-α, IL-6, and IL-1β by hinokitiol contributes to its anti-inflammatory effects mdpi.comnih.govbiorxiv.org. For instance, in LPS-stimulated cells, hinokitiol suppresses the production of these cytokines by inhibiting NF-κB activity mdpi.com. This regulation of inflammatory mediators in cellular models highlights a key aspect of hinokitiol's anti-inflammatory action.
Data on the effect of Hinokitiol on inflammatory mediators in human corneal epithelial cells stimulated with poly(I:C) is presented below nih.gov:
| Inflammatory Mediator | Control (mRNA levels, %) | poly(I:C) Stimulated (mRNA levels, %) | Hinokitiol (100 µM) + poly(I:C) (mRNA levels, %) |
| IL-8 | Not specified | 100 | 58.77 ± 10.41 |
| IL-6 | Not specified | 100 | 64.64 ± 12.71 |
| IL-1β | Not specified | 100 | 54.19 ± 8.10 |
Analysis of Antibacterial Actions of this compound and Related Compounds
Hinokitiol demonstrates potent antibacterial activity against a broad spectrum of bacteria, including both Gram-negative and Gram-positive strains, and even antibiotic-resistant bacteria mdpi.comnih.govresearchgate.net. While the exact mechanisms are not fully elucidated, several actions have been proposed. One key mechanism involves the inhibition of metabolism in the bacterial cell membrane, affecting respiration and membrane permeability mdpi.comresearchgate.netnih.gov. Hinokitiol can inhibit the respiration of bacterial cells and the transport of nutritious substrates without causing significant morphological changes or leakage of proteins or nucleic acids mdpi.comnih.gov. Its metal-chelating capacity is also suggested to play a role in its antibacterial activity, potentially by inducing the production of reactive oxygen species and inhibiting iron-containing enzymes crucial for bacterial respiration nih.govresearchgate.net. Differences in the cell membrane structures of Gram-positive and Gram-negative bacteria may explain the observed differences in hinokitiol's effectiveness against these groups mdpi.comresearchgate.net. Furthermore, hinokitiol has been shown to enhance the antibacterial activity of tetracyclines against Staphylococcus aureus, potentially by promoting antibiotic uptake and inhibiting efflux pumps nih.gov.
Prooxidant Action and Reactive Oxygen Species Generation by Hinokitiol
Hinokitiol, particularly in complex with transition metals like iron, can exhibit prooxidant properties and generate reactive oxygen species (ROS) nih.govnih.govresearchgate.net. This action is dependent on the molar ratio of hinokitiol to the metal researchgate.net. At certain ratios, the hinokitiol-iron complex can be redox-active, leading to the generation of superoxide (B77818) anion and hydroxyl radicals through Fenton-like reactions nih.govnih.govresearchgate.net. This ROS generation can cause cellular damage, including the inactivation of enzymes sensitive to oxidation, such as aconitase, and the formation of DNA base adducts nih.gov. While hinokitiol is also recognized for its antioxidant properties at different concentrations or contexts, its ability to act as a prooxidant in the presence of transition metals is a significant mechanistic aspect, particularly relevant in discussions of its cytotoxic effects afjbs.comnih.govnih.gov. This prooxidant activity, specifically the hinokitiol-iron dependent generation of ROS, has been implicated in inducing ferroptosis in cancer cells nih.gov.
Mechanisms Underlying Analgesic Effects Associated with this compound
This compound is noted to have analgesic effects, which are attributed, in part, to its active principle, hinokitiol rad-ar.or.jpgc-showayakuhin.com. The mechanisms underlying hinokitiol's analgesic properties are not as extensively documented as its anti-inflammatory or antibacterial actions, but some research points towards its potential to influence pain pathways. Studies have evaluated the effect of hinokitiol on TNF-α production in activated macrophage cells, showing a dose-dependent suppression of this pro-inflammatory cytokine, which is involved in pain signaling mdpi.comjrespharm.comnih.gov. Additionally, research on plant-derived compounds with analgesic effects suggests that hinokitiol can attenuate the peak amplitudes of compound action potentials (CAPs) in nerve fibers, potentially contributing to pain alleviation by inhibiting nerve conduction mdpi.comnih.gov. This effect on nerve conduction highlights a possible mechanism for its analgesic action, distinct from its anti-inflammatory properties mdpi.comnih.gov.
In Vitro and Ex Vivo Assessment of Hinoporon S Biological Efficacy
Evaluation of Antimicrobial Activity Against Oral Pathogens in Cell Culture Models
Hinokitiol (B123401) has demonstrated significant antimicrobial activity against a range of oral pathogens in cell culture studies. Research has evaluated its efficacy against bacteria commonly implicated in oral infections, such as Streptococcus mutans, Porphyromonas gingivalis, and Aggregatibacter actinomycetemcomitans. mdpi.comresearchgate.netplos.orgdoi.orgplos.org Minimum inhibitory concentrations (MIC) and minimum microbicidal concentrations (MMC) have been determined for various oral microorganisms. For instance, studies have reported MIC and MMC values against Aggregatibacter actinomycetemcomitans and Streptococcus mutans in the range of 40-110 µM and 50-130 µM, respectively. mdpi.comresearchgate.net Hinokitiol has also shown activity against Staphylococcus aureus and Candida species, including Candida albicans, which are also found in the oral cavity. mdpi.complos.orgplos.org
Beyond inhibiting growth, Hinokitiol has been shown to affect biofilm formation by oral pathogens. Studies indicate that Hinokitiol can suppress biofilm formation in Candida species by inhibiting germ tube formation, a key step in biofilm development. plos.orgplos.org This effect on biofilm structure and formation suggests a potential role for Hinokitiol in disrupting microbial communities in the oral cavity. Some studies have noted a paradoxical inhibition phenomenon (PIP) in certain oral pathogens like A. actinomycetemcomitans and S. mutans, where microbial growth occurs at both high and low concentrations of the compound, with inhibition observed in between. researchgate.net
Detailed MIC and MMC values from various studies highlight the varying sensitivity of different oral pathogens to Hinokitiol.
| Microorganism | MIC (µM) | MMC (µM) | Reference |
| Aggregatibacter actinomycetemcomitans | 40-110 | 50-130 | mdpi.comresearchgate.net |
| Streptococcus mutans | 40-110 | 50-130 | mdpi.comresearchgate.net |
| Staphylococcus aureus | 1.56-12.5 | mdpi.comasm.org | |
| Candida albicans | 0.5-2 µg/mL | mdpi.com |
Note: Conversion between µM and µg/mL depends on the molecular weight of Hinokitiol (164.16 g/mol ).
Inhibitory Effects on Intracellular Pathogen Proliferation (e.g., Chlamydia trachomatis)
Research has extended the investigation of Hinokitiol's antimicrobial properties to intracellular pathogens. Studies have specifically examined its inhibitory effects on the proliferation of Chlamydia trachomatis, an obligate intracellular bacterium. asm.orgmdpi.comnih.gov Using cell culture models, such as HeLa 229 cells, Hinokitiol has been shown to inhibit the growth of C. trachomatis. asm.orgnih.gov
In vitro assays, including MIC and minimum lethal concentration (MLC) tests, have been conducted to determine the effective concentrations of Hinokitiol against C. trachomatis. Results indicate that Hinokitiol can inhibit the proliferation of C. trachomatis with an MIC and MLC of 32 µg/mL in HeLa 229 cells. asm.orgmdpi.comnih.gov While this concentration is higher compared to its activity against some other bacteria like Staphylococcus aureus, these findings demonstrate Hinokitiol's ability to exert inhibitory effects within host cells infected by intracellular pathogens. asm.orgmdpi.com
| Pathogen | Cell Line | MIC (µg/mL) | MLC (µg/mL) | Reference |
| Chlamydia trachomatis | HeLa 229 | 32 | 32 | asm.orgmdpi.comnih.gov |
Studies on Anti-Inflammatory Responses in Isolated Cellular Systems
Hinokitiol has demonstrated anti-inflammatory effects in various isolated cellular systems. Investigations using cell culture models, including human corneal epithelial cells and human keratinocytes, have shown that Hinokitiol can modulate inflammatory responses. mdpi.comafjbs.comafjbs.combiorxiv.orgnih.govuchicago.edu
Studies have reported that Hinokitiol can significantly decrease the production and mRNA levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α) in stimulated cells. mdpi.combiorxiv.orgnih.gov For example, in human corneal epithelial cells stimulated with poly(I:C), 100 µM Hinokitiol significantly reduced the mRNA levels of IL-8, IL-6, and IL-1β. nih.gov
The anti-inflammatory mechanisms of Hinokitiol in cellular systems involve the modulation of key signaling pathways. Research indicates that Hinokitiol can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), pathways central to the regulation of inflammatory gene expression. mdpi.comafjbs.comafjbs.combiorxiv.orgnih.govuchicago.edu By inhibiting NF-κB p65 subunit translocation to the nucleus and maintaining levels of IκBα, Hinokitiol suppresses the NF-κB signaling pathway. mdpi.comnih.gov These findings highlight the potential of Hinokitiol to mitigate inflammatory processes at the cellular level.
Oxidative Stress Induction and Cellular Responses to Hinokitiol in Controlled Environments
The interaction of Hinokitiol with cellular redox balance and its effects on oxidative stress have been explored in controlled environments. Studies have shown that Hinokitiol can influence the generation of reactive oxygen species (ROS) and modulate the activity of antioxidant enzymes in cells. mdpi.comafjbs.comuchicago.eduresearchgate.netmdpi.comnih.gov
Hinokitiol has been reported to act as both an antioxidant and a pro-oxidant depending on its concentration. mdpi.com At certain concentrations, it can increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). mdpi.comresearchgate.netmdpi.comnih.gov Conversely, at higher concentrations, it may lead to a decrease in the activity of these enzymes and an increase in markers of oxidative damage, such as malondialdehyde (MDA). mdpi.commdpi.comnih.gov
The mechanism underlying Hinokitiol's influence on oxidative stress involves factors such as iron chelation and the generation of ROS. mdpi.comafjbs.comafjbs.comuchicago.edu Hinokitiol's ability to chelate iron can impact cellular iron homeostasis, which is closely linked to oxidative stress. mdpi.com Furthermore, Hinokitiol can directly scavenge ROS, contributing to its antioxidant effects. afjbs.comafjbs.comuchicago.edu However, its potential to also induce ROS generation at certain concentrations contributes to its complex role in cellular redox regulation. mdpi.comresearchgate.netmdpi.comnih.gov These effects on oxidative stress pathways are implicated in various cellular responses, including apoptosis and the modulation of signaling cascades like the JNK pathway. researchgate.netmdpi.comnih.gov
Analytical Methodologies for the Characterization and Quantification of Hinoporon Components
Chromatographic Techniques for Separation and Identification (e.g., High-Performance Liquid Chromatography)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and identification of compounds in complex mixtures. HPLC is a valuable tool for the analysis of hinokitiol (B123401).
One established HPLC method describes the determination of hinokitiol in skin lotion, a complex cosmetic matrix fishersci.camassbank.eu. This method involved pre-column derivatization of hinokitiol with 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl) to enable detection using a visible light detector at 450 nm fishersci.camassbank.eu. The derivatization step helps to improve detectability and can aid in separating the target analyte from matrix components.
The chromatographic separation in this method was achieved with a specific column and mobile phase composition. The retention time for Dabsyl-hinokitiol was observed at 6.8 minutes fishersci.camassbank.eu. This method demonstrated the successful separation and identification of hinokitiol in a relevant research matrix massbank.eu.
Another application involving a product containing hinokitiol (Hinoporon) utilized HPLC for the analysis of salivary diamines, suggesting that chromatographic methods are employed in studies related to the effects of such products on biological matrices uni.lu. Furthermore, general HPLC conditions for hinokitiol analysis using a Chromolith High Resolution RP-18e column with an acetonitrile (B52724) and water mobile phase adjusted to pH 3.0 have been reported, indicating standardized approaches for its chromatographic separation.
Spectroscopic Approaches for Structural Analysis and Purity Assessment
Spectroscopic methods are fundamental for the structural elucidation and purity assessment of chemical compounds. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy are commonly coupled with chromatographic systems (e.g., HPLC-UV) to provide detection and preliminary identification based on characteristic absorbance spectra. While specific detailed spectroscopic data solely for this compound or hinokitiol's structural analysis from the provided search results are limited, UV-Vis detection was employed in an HPLC method for hinokitiol analysis after derivatization fishersci.camassbank.eu. Spectroscopic fingerprints are invaluable for confirming the identity of separated compounds and assessing their purity by examining the spectral profile for extraneous peaks. The application of techniques like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy would provide more detailed structural information, though these were not specifically detailed for this compound or hinokitiol in the provided context.
Development of Robust Quantification Methods for Active Principles in Complex Research Matrices
Quantifying active principles like hinokitiol within complex research matrices presents analytical challenges due to potential interference from matrix components. Developing robust quantification methods is essential to ensure accurate and reliable results.
The previously mentioned HPLC method for hinokitiol in skin lotion serves as an example of a developed quantification method in a complex matrix fishersci.camassbank.eu. The validation of this method included assessing linearity, limit of detection (LOD), and lower limit of quantification (LLOQ), demonstrating its suitability for quantitative analysis massbank.eu. Recovery studies were also performed to evaluate the method's accuracy in the presence of the matrix, with reported recoveries for spiked hinokitiol in skin lotion samples massbank.eu.
| Sample Type | Concentration Range (µg/mL) | r² Value | LOD (µg/mL) | LLOQ (µg/mL) | Recovery (%) |
| Skin Lotion | 1.25 - 40 | 0.9991 | 0.18 | 0.60 | 83.2 - 96.1 |
Table 1: Performance characteristics of an HPLC method for hinokitiol quantification in skin lotion. massbank.eu
Developing robust quantification methods often involves optimizing sample preparation techniques to minimize matrix effects. Strategies such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or derivatization can be employed to isolate or transform the analyte of interest from the matrix. The choice of detection method and careful method validation, including assessment of parameters like accuracy, precision, sensitivity, and selectivity, are critical for reliable quantification in complex research matrices. Examples from other fields, such as the successful quantification of multiple pesticides in a complex food matrix like chili powder using LC-MS/MS, highlight the importance of optimized methods for challenging samples.
Computational and Theoretical Modeling in Hinoporon Research
Future Directions and Emerging Research Paradigms for Hinoporon
Exploration of Novel Therapeutic Applications Beyond Current Scope in Pre-Clinical Research
Future pre-clinical research on Hinoporon is poised to explore therapeutic applications beyond its established uses in gingivitis and oral malodor. Given that this compound contains hinokitiol (B123401), a compound with reported antimicrobial properties, investigations could delve into its efficacy against a wider spectrum of oral pathogens implicated in various dental and periodontal conditions. Pre-clinical studies, utilizing in vitro cell cultures and in vivo animal models, could assess the potential of this compound or its active component, hinokitiol, in mitigating periodontal diseases and reducing plaque accumulation, areas identified as needing future research fishersci.ca. Research could also explore its anti-inflammatory properties in oral tissues, potentially revealing benefits in managing inflammatory oral conditions. These studies would aim to provide detailed research findings on the biological activity and potential therapeutic benefits in controlled laboratory settings before any potential human trials.
Sustainable Sourcing and Production Methodologies for Natural this compound Components
As this compound contains hinokitiol, which can be derived from natural sources such as cypress trees, future research paradigms should encompass sustainable sourcing and production methodologies for these natural components. Sustainable sourcing in the chemical and pharmaceutical industries focuses on minimizing environmental impact, ensuring ethical labor practices, and promoting the long-term availability of raw materials,,.
Research in this area could investigate more environmentally friendly extraction methods for hinokitiol from its natural sources or explore alternative sustainable botanical sources., Furthermore, advancements in synthetic biology and green chemistry could lead to the development of sustainable and scalable production methods for hinokitiol, reducing reliance on potentially limited natural resources and minimizing the environmental footprint of the production process. Implementing robust traceability systems within the supply chain would also be crucial to ensure that natural components are sourced responsibly and ethically.
Advanced Delivery Systems for Enhanced Efficacy in Specific Biological Contexts (e.g., in vitro or in vivo animal models)
Developing advanced delivery systems for this compound or its active component is a key area for future research, aiming to enhance efficacy and target delivery in specific biological contexts, particularly in in vitro and in vivo animal models. The current application of this compound in a tooth brushing medicine suggests a topical delivery method for oral health fishersci.ca. However, exploring alternative and advanced delivery systems could improve the bioavailability, stability, and targeted release of hinokitiol.
Q & A
Q. What protocols ensure reliable long-term stability assessment of this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
